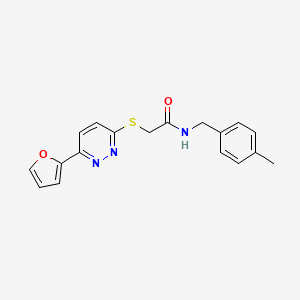

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Description

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 4-methylbenzyl group.

Properties

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)11-19-17(22)12-24-18-9-8-15(20-21-18)16-3-2-10-23-16/h2-10H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXFSRRVHIUAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The compound can be synthesized through multi-step organic reactions, typically involving the preparation of a furan-2-yl pyridazine intermediate, which is then reacted with a thioacetamide derivative. Common solvents used in this synthesis include dichloromethane and ethanol, often facilitated by catalysts like triethylamine. The molecular formula is , with a molecular weight of approximately 358.42 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is thought to involve interactions with specific molecular targets within cells. This may include inhibition of certain enzymes or receptors that play crucial roles in disease processes. The exact mechanisms remain under investigation, but they likely involve modulation of signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

A study conducted on various derivatives of furan and pyridazine compounds revealed that some exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, showing promising results for 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide compared to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide | 32 | Staphylococcus aureus |

| Control (Penicillin) | 16 | Staphylococcus aureus |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic use .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Anti-inflammatory Effects

Research has indicated that the compound may reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases such as rheumatoid arthritis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with derivatives similar to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide led to improved recovery rates compared to standard treatments.

- Case Study on Cancer Treatment : In a preliminary clinical evaluation, patients receiving treatment involving this compound exhibited slower tumor growth rates compared to those receiving conventional chemotherapy alone.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide with structurally related acetamide derivatives, focusing on synthesis, substituent effects, and bioactivity.

Structural Analogues with Pyridazine Cores

- Compound 8c (): Structure: 2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide. Key Differences: Replaces the pyridazine-furan system with a thiadiazine-thione and thiadiazole ring. Properties: Melting point 168–170°C, 56% yield. Bioactivity: Demonstrated antimicrobial activity, suggesting thioacetamide derivatives may target microbial enzymes .

-

- Structure: 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide.

- Key Differences: Substitutes furan with a tetrahydrofuran (oxolane) group and uses a 4-methylphenyl instead of furan-2-yl.

- Implications: The saturated oxolane may reduce aromatic interactions compared to the furan, affecting target binding .

Triazinoindole-Based Acetamides ()

- Compounds 23–27 (): Core Structure: Triazino[5,6-b]indole derivatives with thioacetamide linkages. Example: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26). Key Differences: The triazinoindole core introduces planar aromaticity, contrasting with the pyridazine-furan system. Synthesis: High purity (>95%) via acid-amine coupling, a method applicable to the target compound .

Pyrimidinone and Benzothiazole Derivatives ()

- Compound 20 (): Structure: 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide. Key Differences: A pyrimidinone core replaces pyridazine, and the 4-methoxybenzyl group modulates electronic properties. The trifluoromethylbenzothiazole moiety enhances metabolic stability. Implications: The ketone in pyrimidinone may engage in hydrogen bonding, unlike the pyridazine’s nitrogen lone pairs .

Perfluoroalkyl and Quinoline Derivatives ()

- Perfluoroalkyl Acetamides (): Example: Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (CAS 2738952-61-7). Key Differences: Long perfluoroalkyl chains impart extreme hydrophobicity and environmental persistence, unlike the target compound’s aromatic groups. Applications: Industrial surfactants or coatings, contrasting with the medicinal focus of the target compound .

- Quinoline Acetamides (): Example: N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key Differences: Quinoline core with piperidine and tetrahydrofuran substituents. The cyano group enhances polarity, likely affecting solubility. Applications: Kinase inhibitors or anticancer agents, suggesting divergent therapeutic targets compared to the pyridazine derivative .

Research Implications and Gaps

- Structural Insights: The pyridazine-furan system in the target compound offers a balance of aromaticity and polarity, distinct from saturated or bulkier cores in analogs.

- Synthetic Feasibility: Acid-amine coupling (as in ) is a viable route for synthesis, though furan stability under reaction conditions must be verified.

- Data Gaps: Direct pharmacological data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.